N-[2-(trifluoromethyl)phenyl]propanamide
Description
N-[2-(Trifluoromethyl)phenyl]propanamide is a propanamide derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. This compound serves as a structural scaffold in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates receptor binding . Its analogs are explored for diverse therapeutic applications, including TRPV1 antagonism , dopamine D2 receptor antagonism , and nonlinear optical (NLO) properties .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(15)14-8-6-4-3-5-7(8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRAJSHDIIOPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 2-(trifluoromethyl)aniline with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-(trifluoromethyl)aniline+propanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and activity at its target sites, leading to various biological effects.
Comparison with Similar Compounds
Core Modifications: Substituent Variations on the Phenyl Ring
Structural analogs often vary in substituent positions, electronic properties, and steric bulk. Key examples include:
Key Observations :
- Electron-withdrawing groups (-NO₂, -CF₃) improve metabolic stability but may reduce solubility .
Amide Chain Modifications
Variations in the propanamide chain influence pharmacokinetics and target selectivity:
Key Observations :
- Incorporation of heterocycles (e.g., benzothiazinone) enhances affinity for CNS targets .
- Thioether linkages (e.g., triazole-thioether) improve NLO properties due to extended conjugation .
Pharmacological Activity Comparison
TRPV1 Antagonists
This compound analogs show potent TRPV1 antagonism, critical for pain management:
Key Findings :
Dopamine D2 Receptor Antagonists
Propanamide derivatives with trifluoromethylphenyl groups are explored for antipsychotic applications:
| Compound ID () | Substituents | D2 Receptor IC₅₀ (nM) | Selectivity (D2 vs. 5-HT2A) |
|---|---|---|---|
| 11 | 3-Oxo-benzothiazinone | 42 | 10-fold |
| 7 | 4-Methylphenylsulfonamido | 27 | 5-fold |
Key Findings :
- Sulfonamido groups improve D2 receptor binding affinity .
- Benzothiazinone derivatives balance potency and selectivity .
Physicochemical Properties
Melting Points and Solubility
| Compound Name (Reference) | Melting Point (°C) | Solubility (LogP) |
|---|---|---|
| This compound | Not reported | Estimated 3.1 |
| 2-Hydroxyflutamide () | 110–112 | 2.8 (moderate) |
| Compound 43 () | 112–114 | 4.2 (lipophilic) |
Key Observations :
- Lipophilic analogs (LogP >4) face solubility challenges but exhibit enhanced membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
